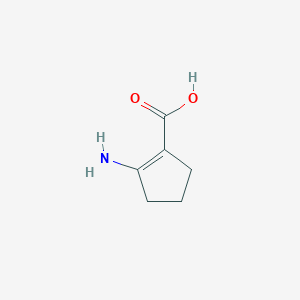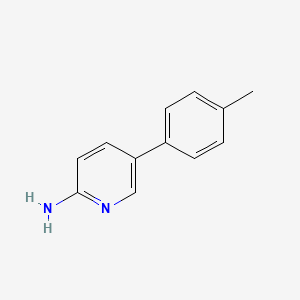
2-Aminocyclopent-1-enecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminocyclopent-1-enecarboxylic acid is a cyclic amino acid that has garnered significant interest in the scientific community due to its unique chemical structure and biological activity.
Mechanism of Action
Target of Action
The primary target of 2-Aminocyclopent-1-enecarboxylic acid is the GABA receptors, specifically the GABAA and GABAC receptors . These receptors play a crucial role in the central nervous system as they mediate the inhibitory effects of GABA, the predominant inhibitory neurotransmitter .
Mode of Action
This compound: interacts with its targets, the GABA receptors, in a specific manner. It acts as an antagonist, meaning it blocks the action of GABA on these receptors . This interaction results in a decrease in the inhibitory effects of GABA, leading to an increase in neuronal excitation .
Biochemical Pathways
The action of This compound primarily affects the GABAergic pathway. By antagonizing the GABA receptors, it disrupts the normal inhibitory function of GABA in the central nervous system . The downstream effects of this disruption can lead to increased neuronal activity and potentially convulsions .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve an increase in neuronal excitation due to the reduction in GABA’s inhibitory effects . This can potentially lead to convulsions, as mentioned earlier .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Aminocyclopent-1-enecarboxylic acid can be achieved through several synthetic routes. One common method involves the selective hydrolysis of diastereomeric esters in the presence of an enzyme. This process yields an enantiomerically enriched product, substantially free of the corresponding cis isomer . Another approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Aminocyclopent-1-enecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated cyclic amino acids.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, carboxylic acids, and substituted amino acids. These products can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-Aminocyclopent-1-enecarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound is studied for its role in modulating biological pathways and its potential as a neurotransmitter analog.
Medicine: It has potential therapeutic applications, including the development of drugs targeting neurological disorders and as a precursor for the synthesis of pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Comparison with Similar Compounds
2-Aminocyclopent-1-enecarboxylic acid can be compared with other similar compounds, such as:
4-Aminocyclopent-1-enecarboxylic acid: This compound shares a similar structure but differs in the position of the amino group.
3-Aminocyclopent-1-enecarboxylic acid: Another structural isomer with the amino group at a different position.
Cyclopentane derivatives: These include cis-3-aminocyclopentanecarboxylic acid and trans-3-aminocyclopentanecarboxylic acid, which are potent agonists at GABA receptors
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-aminocyclopentene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-5-3-1-2-4(5)6(8)9/h1-3,7H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEENBFOXBSLDSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593805 |
Source


|
| Record name | 2-Aminocyclopent-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773099-73-3 |
Source


|
| Record name | 2-Aminocyclopent-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine](/img/structure/B1319456.png)

![3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319458.png)
![3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319459.png)
![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1319462.png)
![3-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1319468.png)


